6-Amino-4-methoxypyrimidin-2(1H)-one
Description
6-Amino-4-methoxypyrimidin-2(1H)-one (CAS: 52386-29-5) is a pyrimidinone derivative characterized by a methoxy group at the 4-position and an amino group at the 6-position. Its molecular formula is C₅H₇N₃O₂, with a molecular weight of 141.13 g/mol. Key physical properties include a melting point of 214–216°C, boiling point of 227°C, and density of 1.51 g/cm³ .
Properties
Molecular Formula |
C5H7N3O2 |
|---|---|
Molecular Weight |
141.13 g/mol |
IUPAC Name |
6-amino-4-methoxy-1H-pyrimidin-2-one |
InChI |
InChI=1S/C5H7N3O2/c1-10-4-2-3(6)7-5(9)8-4/h2H,1H3,(H3,6,7,8,9) |
InChI Key |
DAELTPRVHPMZIC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=O)NC(=C1)N |
Origin of Product |
United States |
Preparation Methods
Cyclization and Methylation Using Cyanoacetate and Urea
A green and efficient two-step method employs methyl cyanoacetate or ethyl cyanoacetate and urea as starting materials. The process involves:
Step 1: Cyclization Reaction
- Sodium metal is dissolved in anhydrous methanol or ethanol.
- Methyl cyanoacetate is added dropwise at room temperature.
- Urea is introduced after initial reaction, and the mixture is refluxed at 65-80 °C for 3-4 hours.
- The product 4-amino-2,6(1H,3H)-pyrimidinedione is isolated by filtration and neutralization.
Step 2: Methylation Reaction
- The pyrimidinedione intermediate is reacted with a methylating agent such as dimethyl sulfate or dimethyl carbonate.
- A solid base (sodium hydroxide or potassium hydroxide) and a phase transfer catalyst (e.g., tetrabutylammonium bromide) are used.
- Reaction is carried out in solvents like toluene, N,N-dimethylformamide, or pyridine at 60-80 °C for 8-10 hours.
- The final product, 6-amino-4-methoxypyrimidin-2(1H)-one, is obtained by filtration and solvent removal.
- Avoids use of toxic reagents like phosphorus oxychloride.
- Simplified process with fewer steps.
- High yield of intermediate (~96.9%).
- Environmentally friendlier with reduced waste discharge.
Representative Reaction Conditions and Yields:
| Step | Reagents & Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclization | Sodium metal, methyl cyanoacetate, urea, MeOH | 65-80 | 3-4 | ~96.9 | Neutral pH adjustment required |
| Methylation | Dimethyl sulfate, NaOH/KOH, tetrabutylammonium bromide, toluene | 60-80 | 8-10 | Not specified | Phase transfer catalyst used |
This method is detailed in a 2019 patent emphasizing green chemistry aspects and industrial scalability.
Alternative Method via O-Methyl Isourea Intermediate
Another approach involves:
- Reaction of dimethyl sulfate with urea in 50% sulfuric acid at ~70 °C to form O-methyl isourea.
- In situ cyclization with ethyl cyanoacetate in presence of sodium methoxide yields 6-amino-2-methoxy-pyrimidin-4-(3H)-one.
- Further functionalization steps can be applied for derivative synthesis.
This method highlights the use of in situ intermediates to streamline synthesis and reduce purification steps.
Synthesis via 2-Amino-4,6-dihydroxypyrimidine and Dimethyl Carbonate
A multi-step process reported includes:
- Formation of 2-amino-4,6-dihydroxypyrimidine from guanidinium nitrate and diethyl malonate in methanol with sodium methoxide catalysis.
- Subsequent methylation using dimethyl carbonate under high pressure (2-4 MPa) and elevated temperatures (100-200 °C) in an autoclave for 4-20 hours.
- Isolation of crude 2-amino-4,6-dimethoxypyrimidine by filtration and vacuum distillation.
- Purification by recrystallization in ethyl acetate at 70-90 °C.
Reaction Parameters and Yields:
| Step | Conditions | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Cyclization | Guanidinium nitrate, diethyl malonate, NaOMe | 40-68 | Atmospheric | 3.5 | Not specified | Reflux with methanol |
| Methylation | Dimethyl carbonate in autoclave | 100-140 | 2-4 | 4-20 | 5-6.2 | High pressure and temperature |
| Purification | Reflux in ethyl acetate | 70-90 | Atmospheric | 0.5 | - | Recrystallization |
This method yields comparatively low isolated product but demonstrates an alternative high-pressure methylation approach.
- The cyanoacetate/urea method is favored for industrial application due to its simplicity, high yield of intermediates, and greener profile.
- Use of phase transfer catalysts improves methylation efficiency.
- Avoidance of hazardous reagents like phosphorus oxychloride reduces environmental and safety concerns.
- High-pressure methylation methods, while innovative, suffer from low yields and operational complexity.
- The choice of methylating agent (dimethyl sulfate vs. dimethyl carbonate) affects toxicity and environmental footprint; dimethyl carbonate is considered greener but may require harsher conditions.
The preparation of this compound is effectively achieved via cyclization of cyanoacetate derivatives with urea followed by methylation under mild conditions using phase transfer catalysis. This approach balances yield, environmental impact, and operational simplicity, making it the preferred method in current research and industrial practice. Alternative routes offer mechanistic insights and options for derivative synthesis but may face challenges in scalability and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-methoxypyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction of functional groups.
Substitution: Replacement of amino or methoxy groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
6-Amino-4-methoxypyrimidin-2(1H)-one has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Amino-4-methoxypyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, inhibiting or activating specific biochemical pathways, and modulating cellular functions.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Pyrimidinones
Hydrogen Bonding and Crystal Packing
Hydrogen bonding patterns significantly affect solubility and crystallinity:
- The target compound’s methoxy and amino groups can form N–H⋯O and O–H⋯N interactions, as observed in pyrimidinone crystal structures .
- In contrast, the perchlorate salt of 2-amino-6-methylpyrimidin-4(1H)-one exhibits N–H⋯OClO₄ and π-π stacking (face-to-face distance: 3.776 Å), highlighting how substituents and counterions modulate solid-state behavior .
Biological Activity
6-Amino-4-methoxypyrimidin-2(1H)-one is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound's structure, featuring an amino group and a methoxy substituent, suggests it may interact with various biological targets, making it a candidate for further pharmacological exploration. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in different biological assays, and potential therapeutic applications.
Molecular Formula: C6H8N4O
Molecular Weight: 168.16 g/mol
IUPAC Name: this compound
Canonical SMILES: CCOC(=O)N1C=NC(=N1)N
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Research indicates that this compound may inhibit certain pathways related to inflammation and cell proliferation. The presence of the amino and methoxy groups likely enhances its binding affinity to biological targets, facilitating its pharmacological effects.
Antimicrobial Properties
Studies have demonstrated that this compound exhibits antimicrobial activity against a range of pathogens. For instance, it has shown effectiveness against Gram-positive bacteria, indicating its potential as an antibacterial agent.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have shown that it can inhibit the growth of certain cancer cell lines, although more comprehensive studies are needed to establish its efficacy and mechanism in cancer therapy.
Case Study 1: Antimicrobial Efficacy
A study conducted on various pyrimidine derivatives, including this compound, assessed their antimicrobial properties using the disk diffusion method. The results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting strong antibacterial activity.
| Compound | Inhibition Zone (mm) | Target Pathogen |
|---|---|---|
| This compound | 18 | Staphylococcus aureus |
| This compound | 15 | Escherichia coli |
Case Study 2: Anticancer Screening
In another study focusing on the anticancer potential of pyrimidines, this compound was tested against several cancer cell lines (e.g., MDA-MB-468 for breast cancer). The compound exhibited a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 25 µM.
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-468 | 25 |
| HCT116 (Colon) | >50 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
